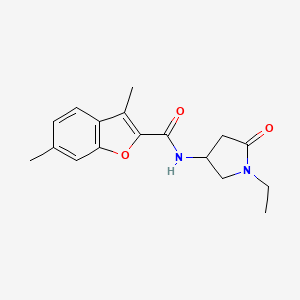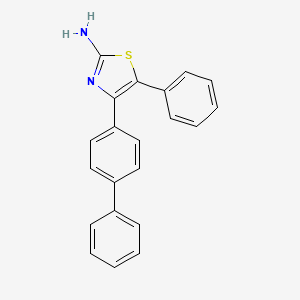![molecular formula C18H22N2O2S B5409101 N-[(1-adamantylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5409101.png)
N-[(1-adamantylamino)carbonothioyl]-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-adamantylamino)carbonothioyl]-3-(2-furyl)acrylamide, also known as AFA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AFA is a member of the acrylamide family and is characterized by its adamantyl and furyl groups.
Mecanismo De Acción
The mechanism of action of N-[(1-adamantylamino)carbonothioyl]-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the expression of adhesion molecules. In vivo studies have shown that this compound reduces inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-adamantylamino)carbonothioyl]-3-(2-furyl)acrylamide has several advantages for use in lab experiments. It is a stable and water-soluble compound that can be easily synthesized in large quantities. This compound has also been shown to exhibit low toxicity and high selectivity towards certain enzymes and signaling pathways. However, this compound has some limitations, such as its low solubility in organic solvents and its potential for oxidation and degradation under certain conditions.
Direcciones Futuras
There are several future directions for the research and development of N-[(1-adamantylamino)carbonothioyl]-3-(2-furyl)acrylamide. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the structure-activity relationship of this compound and the identification of its molecular targets. Furthermore, the potential applications of this compound in other fields such as energy storage and catalysis could be explored.
Métodos De Síntesis
The synthesis of N-[(1-adamantylamino)carbonothioyl]-3-(2-furyl)acrylamide involves the reaction of 1-adamantylamine and 2-furylacryloyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-[(1-adamantylamino)carbonothioyl]-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, this compound has been used as a plant growth regulator and as a pesticide. In material science, this compound has been used as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
(E)-N-(1-adamantylcarbamothioyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-16(4-3-15-2-1-5-22-15)19-17(23)20-18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H2,19,20,21,23)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPWFZWDVOOHEG-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5409020.png)
![methyl 4-[4-(dimethylamino)benzylidene]-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5409028.png)

![N-(2-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5409046.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione hydrochloride](/img/structure/B5409048.png)
![2-(3-fluorophenyl)-1-[4-(methylsulfonyl)benzyl]piperidine](/img/structure/B5409057.png)
![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5409062.png)
![N-[5-(aminosulfonyl)-2-ethoxyphenyl]-2-fluorobenzamide](/img/structure/B5409068.png)

![2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B5409070.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5409078.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,2,4-trimethylpyrimidine-5-carboxamide](/img/structure/B5409086.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409094.png)
![3-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5409097.png)